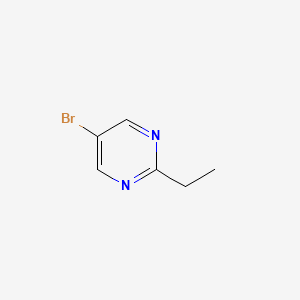

5-溴-2-乙基嘧啶

描述

5-Bromo-2-ethylpyrimidine is a chemical compound with the molecular formula C6H7BrN2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-ethylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a bromine atom attached to the 5th position and an ethyl group attached to the 2nd position .Physical And Chemical Properties Analysis

5-Bromo-2-ethylpyrimidine is a solid under normal conditions . It should be stored under inert gas and in a dry, cool, and well-ventilated place . It is air-sensitive .科学研究应用

Pharmaceutical Synthesis

5-Bromo-2-ethylpyrimidine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. It is particularly useful in the preparation of pyrimidine derivatives that serve as building blocks for drugs targeting a range of diseases . The bromine atom on the pyrimidine ring can undergo substitution reactions, allowing for the introduction of various functional groups that are pivotal in drug design.

Organic Synthesis

In organic chemistry, 5-Bromo-2-ethylpyrimidine is employed in palladium-catalyzed cross-coupling reactions. These reactions are essential for creating complex molecules with high precision. The compound’s reactivity with transition metals facilitates the formation of C-C and C-N bonds, which are fundamental in constructing organic frameworks .

Material Science

This compound finds applications in material science, particularly in the development of new materials with electronic or photonic properties. Its ability to form stable heterocyclic structures is advantageous in creating components for electronic devices .

Agricultural Research

While direct applications in agriculture are not extensively documented, 5-Bromo-2-ethylpyrimidine could potentially be used in the synthesis of agrochemicals. Its derivatization can lead to the development of compounds with herbicidal or pesticidal activities .

Chemical Engineering

In chemical engineering, 5-Bromo-2-ethylpyrimidine is utilized in process optimization and the development of synthetic pathways for industrial-scale production of chemicals. Its role in facilitating various chemical reactions makes it a compound of interest for improving efficiency and yield in chemical manufacturing processes .

Environmental Studies

The environmental impact of 5-Bromo-2-ethylpyrimidine and its derivatives is an area of study within environmental chemistry. Researchers may investigate its degradation products, persistence in the environment, and potential effects on ecosystems .

Biochemistry Research

5-Bromo-2-ethylpyrimidine: is used in biochemistry research to study nucleic acid analogs and their interactions with biological systems. It can be incorporated into synthetic nucleotides that mimic the natural bases in DNA or RNA, providing insights into genetic processes and molecular biology .

Nanotechnology

In the field of nanotechnology, 5-Bromo-2-ethylpyrimidine can contribute to the creation of novel nanostructures. Its chemical properties may be harnessed to build nanoscale devices or materials with unique optical, electrical, or mechanical characteristics .

安全和危害

属性

IUPAC Name |

5-bromo-2-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOJDBHJUUGQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648887 | |

| Record name | 5-Bromo-2-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethylpyrimidine | |

CAS RN |

873331-73-8 | |

| Record name | 5-Bromo-2-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292774.png)

![3-{Bicyclo[2.2.1]heptan-2-yl}propanal](/img/structure/B1292792.png)

![7-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1292798.png)